Cas no 1379312-51-2 (Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate)

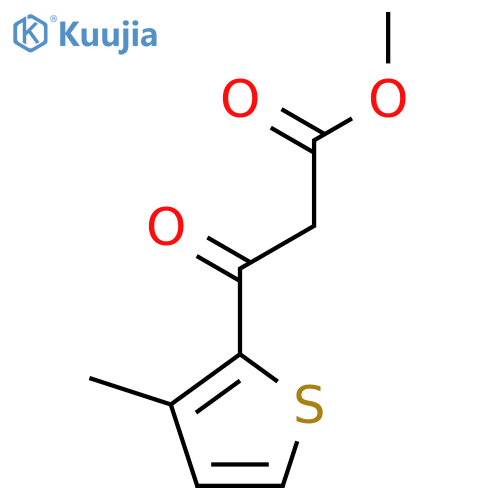

1379312-51-2 structure

商品名:Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

- AM97532

-

- インチ: 1S/C9H10O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3

- InChIKey: QRUCQSULAMAJOX-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(C)=C1C(CC(=O)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 215

- トポロジー分子極性表面積: 71.6

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126981-0.05g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 0.05g |

$528.0 | 2023-10-26 | |

| Enamine | EN300-1126981-0.5g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 0.5g |

$603.0 | 2023-10-26 | |

| Enamine | EN300-1126981-10.0g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 10g |

$4974.0 | 2023-06-09 | ||

| Enamine | EN300-1126981-0.1g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 0.1g |

$553.0 | 2023-10-26 | |

| Enamine | EN300-1126981-5g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 5g |

$1821.0 | 2023-10-26 | |

| Enamine | EN300-1126981-5.0g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 5g |

$3355.0 | 2023-06-09 | ||

| Enamine | EN300-1126981-1.0g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 1g |

$1157.0 | 2023-06-09 | ||

| Enamine | EN300-1126981-0.25g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 0.25g |

$579.0 | 2023-10-26 | |

| Enamine | EN300-1126981-10g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 10g |

$2701.0 | 2023-10-26 | |

| Enamine | EN300-1126981-1g |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

1379312-51-2 | 95% | 1g |

$628.0 | 2023-10-26 |

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

1379312-51-2 (Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量